molecular formula C20H21NO4 B557601 Fmoc-D-Val-OH CAS No. 84624-17-9

Fmoc-D-Val-OH

Cat. No.: B557601
CAS No.: 84624-17-9
M. Wt: 339.4 g/mol
InChI Key: UGNIYGNGCNXHTR-GOSISDBHSA-N
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Description

Fmoc-D-Val-OH: N-(9-Fluorenylmethoxycarbonyl)-D-valine , is a derivative of the amino acid valine. It is commonly used in the field of peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis method. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of D-valine, which helps in the stepwise construction of peptides by protecting the amino group during the synthesis process .

Scientific Research Applications

  • Formation of Fmoc-β-Alanine during Fmoc-Protections with Fmoc-OSu : This study discusses the formation of a side product, Fmoc-β-Alanine, during the Fmoc-protection of amino acids. This indicates the chemical reactivity and potential side reactions that can occur during the synthesis of Fmoc-D-Val-OH (Obkircher, Stähelin, & Dick, 2008).

  • Capillary Zone Electrophoresis for Enantiomer Resolution : Fmoc-Val-OH was enantioseparated using capillary zone electrophoresis, indicating its use in chiral analysis and separation techniques (Wu Hong-li, 2005).

  • Self-Assembled Structures Formed by Fmoc Modified Amino Acids : This research highlights the self-assembling properties of Fmoc-modified amino acids like this compound, which can form structures like fibers and tubes under different conditions. Such properties are crucial in material science and nanotechnology applications (Gour et al., 2021).

  • Synthesis and Purification of Aggregation-Prone Peptides : Incorporating Fmoc-protected amino acids like this compound in the synthesis of hydrophobic peptides highlights its role in peptide synthesis and purification (Wahlström, Planstedt, & Undén, 2008).

  • Hydrogel Formation for Silver Nanocluster Synthesis : Fmoc-protected dipeptides, including Fmoc-Val-Asp-OH, can form hydrogels that are used to synthesize and stabilize fluorescent silver nanoclusters, indicating their utility in nanomaterial synthesis (Adhikari & Banerjee, 2010).

  • Antibacterial and Anti-inflammatory Nanoassemblies : Fmoc-decorated self-assembling building blocks, like this compound, are used for creating antibacterial and anti-inflammatory nanoassemblies, relevant in biomedical material development (Schnaider et al., 2019).

Mechanism of Action

Target of Action

Fmoc-D-Val-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-D-valine or Fmoc-D-valine , is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in peptide sequences that are being synthesized .

Mode of Action

The Fmoc group in this compound serves as a protective group for the amino acid valine during peptide synthesis . This protection is crucial as it prevents unwanted side reactions from occurring during the synthesis process . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound is involved in the biochemical pathway of solid-phase peptide synthesis . In this process, the Fmoc group protects the amino group of the amino acid, allowing for selective deprotection and coupling of amino acids in a step-wise fashion to form the desired peptide sequence .

Pharmacokinetics

It is soluble in dimethylformamide (DMF), and it is recommended to be stored below +30°C .

Result of Action

The use of this compound in peptide synthesis results in the successful coupling of the amino acid valine into peptide sequences . This allows for the synthesis of complex peptides, including those with difficult sequences .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is sensitive to basic conditions, which can lead to its removal . Additionally, the compound should be stored at low temperatures (2-8°C) to maintain its stability .

Safety and Hazards

Fmoc-D-Val-OH should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Fmoc-D-Val-OH has potential applications in biomedical fields. It can be used as a scaffold for bioprinting applications . It is also used in the construction of antibody-drug conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Val-OH involves the protection of the amino group of D-valine with the Fmoc group. This can be achieved by reacting D-valine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction typically proceeds under mild conditions and results in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified by recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

**Types of Reactions

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIYGNGCNXHTR-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84624-17-9
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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